Product packaging for 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine(Cat. No.:)

3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine

Cat. No.: B13922987
M. Wt: 163.58 g/mol
InChI Key: WVHZPOJSXLLYOY-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine (CAS RN 2636135-17-4 ) is a chemical compound with the molecular formula C5H7ClFN3 and an average molecular mass of 163.58 g/mol . This pyrazole derivative serves as a versatile building block in medicinal chemistry and drug discovery research. Its structure features both a reactive chloro group and a primary amine on the pyrazole core, making it a valuable scaffold for constructing more complex molecules through various substitution and coupling reactions. The 2-fluoroethyl substituent on the ring nitrogen is of particular interest for modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability. Researchers utilize this compound in the synthesis of targeted libraries for high-throughput screening and as a key intermediate in developing potential pharmacologically active agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClFN3 B13922987 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7ClFN3

Molecular Weight

163.58 g/mol

IUPAC Name

3-chloro-1-(2-fluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C5H7ClFN3/c6-5-4(8)3-10(9-5)2-1-7/h3H,1-2,8H2

InChI Key

WVHZPOJSXLLYOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCF)Cl)N

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 1 2 Fluoroethyl Pyrazol 4 Amine

Precursor Synthesis and Functionalization Strategies

The introduction of the 2-fluoroethyl group is a key step that can be performed either before or after the pyrazole (B372694) ring is constructed.

Cyclocondensation with a Fluoroethylated Hydrazine (B178648): A common method for pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. conicet.gov.armdpi.com In this strategy, (2-fluoroethyl)hydrazine (B13297834) serves as a key precursor. This hydrazine is reacted with a suitable three-carbon building block to form the pyrazole ring with the N1-substituent already in place. The choice of the 1,3-dicarbonyl component is crucial for facilitating the subsequent introduction of the chloro and amino groups.

N-Alkylation of a Pre-formed Pyrazole: An alternative and highly effective strategy is the direct alkylation of a pre-existing pyrazole ring. This method allows for the late-stage introduction of the fluoroethyl moiety. acs.org A pyrazole intermediate, such as 3-chloro-1H-pyrazol-4-amine, can be reacted with a 2-fluoroethylating agent like 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate in the presence of a base. This approach is advantageous as it utilizes a common pyrazole intermediate that can be synthesized separately. google.comnih.gov

Table 1: Precursor Strategies for Fluoroethylation

Strategy Key Precursors Description
Cyclocondensation (2-fluoroethyl)hydrazine; 1,3-dicarbonyl compound The pyrazole ring is constructed with the 2-fluoroethyl group already attached to the hydrazine nitrogen.
N-Alkylation 3-chloro-1H-pyrazol-4-amine; 1-bromo-2-fluoroethane The 2-fluoroethyl group is added to a pre-functionalized pyrazole ring in a late-stage step.

Achieving chlorination specifically at the C3 position is a significant synthetic challenge due to the electronic properties of the pyrazole ring.

Reductive Chlorination of a Nitro-Precursor: A robust method for obtaining the 3-chloro-4-amino pyrazole scaffold starts with 4-nitropyrazole. google.com This precursor undergoes a process of simultaneous reduction of the nitro group and chlorination of the ring. It has been discovered that conducting the reaction in the presence of high concentrations of hydrochloric acid (HCl) directs the halogenation to the C3 position. google.com The reduction can be catalyzed by transition metals such as Platinum or Palladium on a carbon support (Pt/C or Pd/C). google.com This method provides high selectivity for the desired 3-chloro isomer. google.com

Direct Electrophilic Chlorination: While direct chlorination of a pyrazole ring using agents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid is possible, it often favors the more electron-rich C4 position. rsc.org To achieve C3 chlorination, the C4 and C5 positions would need to be blocked or the directing influence of existing substituents carefully managed, making this a less direct route for the target molecule.

Table 2: Regioselective Chlorination Methods

Method Precursor Reagents & Conditions Key Feature
Reductive Chlorination 4-Nitropyrazole Pt/C or Pd/C, high concentration aq. HCl, H₂ atmosphere High regioselectivity for the C3 position is achieved due to the specific reaction conditions. google.com
Electrophilic Substitution Substituted Pyrazole N-Chlorosuccinimide (NCS), SO₂Cl₂ Generally favors the C4 position; regiocontrol for C3 is challenging without blocking groups. rsc.org

The installation of the C4-amino group is typically achieved either by the reduction of a nitro group or through modern cross-coupling chemistry.

Reduction of a 4-Nitro Group: This is a widely used and reliable method in pyrazole chemistry. The synthesis begins with the nitration of a pyrazole precursor at the C4 position, a standard electrophilic aromatic substitution. The resulting 4-nitropyrazole is then reduced to 4-aminopyrazole. google.com This reduction is commonly performed using catalytic hydrogenation with catalysts like Pd/C under a hydrogen atmosphere or with chemical reducing agents like tin(II) chloride (SnCl₂) in HCl. google.com

Buchwald-Hartwig Amination: This powerful transition metal-catalyzed cross-coupling reaction offers a direct route to C-N bond formation. nih.govnih.gov The strategy involves using a 4-halopyrazole (e.g., 4-bromo- or 4-iodo-3-chloro-1-(2-fluoroethyl)pyrazole) as the substrate. This substrate is then coupled with an ammonia (B1221849) source or a protected amine in the presence of a palladium or copper catalyst and a suitable ligand. nih.govnih.gov The development of specialized ligands has greatly expanded the scope and efficiency of this reaction for heterocyclic systems. nih.gov

Table 3: Methods for C4-Amination of Pyrazoles

Method Precursor Type Catalysts/Reagents Description
Nitro Group Reduction 4-Nitropyrazole derivative Pd/C and H₂, or SnCl₂/HCl A two-step process involving nitration of the C4 position followed by reduction to the amine. google.com
Buchwald-Hartwig Amination 4-Halopyrazole derivative Pd(dba)₂ or CuI, with ligands (e.g., tBuDavePhos) A direct, one-step catalytic method to form the C4-N bond from a C4-halogenated pyrazole. nih.govnih.gov

Advanced Catalytic Approaches in Pyrazole Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of functionalized pyrazoles has benefited significantly from these advancements, particularly through the use of transition metals.

While classical condensation methods are effective, transition metal catalysis provides alternative and often more versatile routes to the pyrazole core. ias.ac.inresearchgate.net These methods can offer improved regioselectivity and milder reaction conditions. mdpi.com

Catalytic Cyclocondensations: The reaction of hydrazines and 1,3-dicarbonyl compounds can be catalyzed by transition metals. For example, iron(III)-based ionic liquids have been used as efficient homogeneous catalysts for the one-pot synthesis of pyrazoles at room temperature. ias.ac.in

[3+2] Cycloaddition Reactions: This is a powerful method for forming five-membered rings. Transition metals, such as copper and rhodium, can catalyze the [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes or alkenes to produce highly substituted pyrazoles. organic-chemistry.orgmdpi.com

C-H Functionalization: Instead of building the ring from scratch, transition-metal catalysis can be used to directly functionalize the C-H bonds of a simple pyrazole ring. rsc.org This advanced strategy allows for the late-stage introduction of various substituents, providing access to a wide range of derivatives from a common intermediate. researchgate.net

In transition metal-catalyzed reactions, ligands play a pivotal role in determining the catalyst's activity, stability, and selectivity. nih.gov The rational design and optimization of ligands are crucial for the successful synthesis of complex molecules like functionalized pyrazoles.

Phosphine (B1218219) Ligands for Cross-Coupling: For reactions like the Buchwald-Hartwig amination, bulky and electron-rich phosphine ligands are essential. nih.gov Ligands such as tBuBrettPhos and tBuDavePhos stabilize the palladium catalyst, facilitate the crucial reductive elimination step, and allow the reaction to proceed with a broad range of substrates, including challenging heterocyclic halides. nih.govorganic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHCs are a class of ligands that form strong bonds with metal centers, leading to highly stable and active catalysts. They have been successfully employed in various pyrazole functionalization reactions.

Pyrazole-Based Ligands: Interestingly, the pyrazole moiety itself is an excellent coordinating group and is often incorporated into the structure of ligands. researchgate.net Poly(pyrazolyl)borate and (pyrazolyl)pyridine ligands create a specific coordination environment around the metal center, which can be tuned to control reactivity and selectivity in catalytic processes. nih.govresearchgate.net The NH group of a coordinated pyrazole ligand can also participate in catalysis by acting as a proton shuttle or through hydrogen bonding. nih.gov

Green Chemistry Principles in the Synthesis of Fluorinated Pyrazoles

The growing emphasis on sustainable chemical practices has led to the integration of green chemistry principles into the synthesis of pharmacologically important molecules like fluorinated pyrazoles. researchgate.net This approach aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances, focusing on aspects such as waste prevention, atom economy, and the use of safer solvents and energy-efficient processes. jetir.org

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a critical factor in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. jetir.orgtandfonline.com In the synthesis of fluorinated pyrazoles, research has explored several strategies to optimize reaction media for environmental compatibility and improved reaction performance.

One key development is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents. acs.orgconicet.gov.ar Traditionally, the synthesis of N-substituted pyrazoles from a 1,3-diketone and a substituted hydrazine in ethanol (B145695) can lead to mixtures of regioisomers that are difficult to separate. acs.orgconicet.gov.ar However, studies have shown that employing TFE or HFIP can dramatically increase the regioselectivity of the pyrazole formation, favoring the desired isomer and thus simplifying purification and reducing waste. acs.orgconicet.gov.ar

Water, being non-toxic and abundant, is an ideal green solvent. thieme-connect.com Aqueous methods for pyrazole synthesis are being developed, utilizing water as the reaction medium to reduce reliance on volatile organic compounds. thieme-connect.com These methods often incorporate catalysts to facilitate the reaction in an aqueous environment. thieme-connect.com

Furthermore, solvent-free reaction conditions represent a significant advancement in green synthesis. tandfonline.comresearchgate.net These reactions, often assisted by microwave irradiation, can lead to higher yields, shorter reaction times, and a significant reduction in waste. researchgate.netnih.gov In some cases, reagents can play a dual role, acting as both a reactant and the reaction medium. For instance, dimethyl sulfoxide (B87167) (DMSO) has been used as a C1 source and the solvent in a cascade reaction to produce 1,4-disubstituted pyrazoles. organic-chemistry.org The optimization of reaction media is summarized in the table below.

Table 1: Solvent and Medium Optimization in Pyrazole Synthesis
Solvent/MediumAdvantageExample ApplicationReference
Fluorinated Alcohols (TFE, HFIP)Dramatically increases regioselectivitySynthesis of fluorinated N-methylpyrazoles from 1,3-diketones acs.orgconicet.gov.ar
WaterEnvironmentally benign, non-toxic, abundantMulti-component synthesis of fused pyrazoles thieme-connect.com
Solvent-Free ConditionsReduces waste, can shorten reaction times (often with microwave assist)Cyclocondensation reactions to form pyrazoles and dihydropyrazoles researchgate.net
Dual-Role Reagents (e.g., DMSO)Acts as both solvent and reactant, improving atom economyCascade reaction for 1,4-disubstituted pyrazoles organic-chemistry.org

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jetir.org Syntheses with high atom economy are inherently "greener" as they generate less waste.

Multi-component reactions (MCRs) are a powerful strategy for improving atom economy in the synthesis of complex molecules like pyrazoles. nih.gov These reactions combine three or more starting materials in a single step to form a product that contains significant portions of all the reactants. rsc.org This approach avoids the need for isolating intermediates, which saves time, energy, and materials, and reduces the generation of waste. nih.gov Various MCRs have been developed for pyrazole derivatives, often employing benign catalysts and environmentally friendly solvents like water or ethanol. rsc.org

The efficiency of pyrazole synthesis can also be enhanced through the use of alternative energy sources such as microwave irradiation and ultrasound. rsc.org Microwave-assisted synthesis, particularly under solvent-free conditions, has been shown to accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. researchgate.netrsc.org Similarly, ultrasound-assisted synthesis can promote reactions in aqueous media, achieving high yields in significantly less time than traditional stirring methods. rsc.org

Chemical Reactivity and Transformation Pathways of 3 Chloro 1 2 Fluoroethyl Pyrazol 4 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems. wikipedia.org In the case of 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine, the pyrazole ring is highly activated towards electrophilic attack due to the presence of the electron-donating C4-amino group. The regiochemical outcome of such reactions is determined by the interplay of the directing effects of all substituents.

The C4-amino group is a powerful activating, ortho, para-directing group. byjus.com The positions ortho to the amino group are C3 and C5. The C3-chloro substituent is a deactivating, ortho, para-director. The N1-(2-fluoroethyl) group is considered weakly deactivating. Given these influences, the strongly activating amino group is the dominant director, significantly increasing the nucleophilicity of the ring, particularly at the C5 position. The C3 position is already substituted, making C5 the primary site for electrophilic attack.

SubstituentPositionElectronic EffectDirecting Influence
-NH₂C4Activatingortho, para (to C3 & C5)
-ClC3Deactivatingortho, para (to C5 & N2)
-CH₂CH₂FN1Weakly DeactivatingN/A

Directed Ortho Metalation (DOM) Strategies

Directed Ortho Metalation (DOM) is a powerful synthetic technique that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization at the position ortho to the DMG. baranlab.orgwikipedia.org This strategy circumvents the limitations of classical electrophilic substitution. For the this compound scaffold, several functionalities could potentially act as a DMG.

The primary amino group at C4 is a potential DMG, as is the pyrazole ring nitrogen at the N2 position. rsc.orgnih.gov In similar N-aryl pyrazole systems, the N2 nitrogen has been shown to direct metalation. rsc.org However, the C4-amino group is also a known DMG. Coordination of a strong base, such as an organolithium reagent, to the amino group would direct deprotonation to the adjacent C5 position, which is the most acidic and sterically accessible site. This would generate a C5-lithiated intermediate, which can then be quenched with a variety of electrophiles to introduce new substituents with high regiocontrol.

Potential DMGPredicted Site of MetalationRationale
C4-Amino (-NH₂)C5Strong directing effect, proximity, and acidity of C5-H.
N2-Ring NitrogenC3Coordination directs to adjacent carbon, but C3 is substituted.

Halogenation and Nitration Studies

Based on the principles of electrophilic aromatic substitution, halogenation and nitration of this compound are predicted to occur selectively at the C5 position. The potent activating effect of the C4-amino group overwhelmingly directs incoming electrophiles to this vacant site. byjus.com

Halogenation: Reactions with halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular bromine in an appropriate solvent would likely yield the corresponding 5-halo derivative. beilstein-archives.org Studies on similar 5-aminopyrazoles have shown that direct C-H halogenation at the C4 position is highly efficient when that position is unsubstituted. beilstein-archives.orgresearchgate.net With the C4 position occupied, the activation provided by the amino group is channeled to the C5 position.

Nitration: Nitration, typically carried out using a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com This electrophile would readily attack the electron-rich pyrazole ring at the C5 position. The reaction conditions would need to be controlled to avoid potential side reactions, given the high activation of the ring. Research on the nitration of other substituted pyrazoles supports the feasibility of introducing a nitro group onto the ring system. nih.govresearchgate.net

Nucleophilic Substitution Reactions Involving the C3-Chloro Group

The C3-chloro substituent on the pyrazole ring is analogous to a vinylic halide and is generally unreactive toward nucleophilic substitution under standard conditions. However, its position on a heteroaromatic ring allows it to participate in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing character of the pyrazole ring nitrogens facilitates nucleophilic attack at the C3 position, stabilizing the anionic intermediate required for this mechanism. wikipedia.org

Reactivity with Nitrogen-Based Nucleophiles

The C3-chloro group can be displaced by a variety of nitrogen-based nucleophiles, including ammonia (B1221849), primary and secondary amines, and other nitrogen heterocycles. youtube.comyoutube.com These reactions are fundamental for building more complex molecular scaffolds. The reaction typically requires elevated temperatures and may be facilitated by a base to neutralize the HCl generated. The relative nucleophilicity of the nitrogen species plays a crucial role in the reaction rate.

NucleophileReagent ExamplePlausible Product
AmmoniaNH₃1-(2-fluoroethyl)pyrazole-3,4-diamine
Primary AmineMethylamine (CH₃NH₂)N³-methyl-1-(2-fluoroethyl)pyrazole-3,4-diamine
Secondary AmineDimethylamine ((CH₃)₂NH)N³,N³-dimethyl-1-(2-fluoroethyl)pyrazole-3,4-diamine
HeterocycleImidazole3-(Imidazol-1-yl)-1-(2-fluoroethyl)pyrazol-4-amine

Reactivity with Oxygen and Sulfur-Based Nucleophiles

Similarly, oxygen and sulfur-based nucleophiles can displace the C3-chloro atom. Thiolates are generally more potent nucleophiles than their corresponding alkoxides due to the higher polarizability and lower solvation of the sulfur atom. msu.edulibretexts.orglibretexts.org These reactions provide pathways to pyrazole derivatives bearing hydroxyl, alkoxy, or thioether functionalities at the C3 position.

Nucleophile TypeReagent ExamplePlausible Product
OxygenSodium methoxide (B1231860) (NaOCH₃)1-(2-fluoroethyl)-3-methoxypyrazol-4-amine
OxygenSodium hydroxide (B78521) (NaOH)4-amino-1-(2-fluoroethyl)pyrazol-3(2H)-one
SulfurSodium thiomethoxide (NaSCH₃)1-(2-fluoroethyl)-3-(methylthio)pyrazol-4-amine
SulfurSodium hydrosulfide (B80085) (NaSH)4-amino-1-(2-fluoroethyl)pyrazole-3(2H)-thione

Mechanisms of Nucleophilic Vinylic Substitution (SNV) relevant to the C3-Cl bond

While the C3-Cl bond is on an sp²-hybridized carbon, its substitution does not typically follow classical concerted Nucleophilic Vinylic Substitution (SNV) pathways like SNVπ (retention) or SNVσ (inversion). researchgate.netrsc.org Instead, the reaction proceeds via a mechanism more accurately described as Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgyoutube.com

The SNAr mechanism is a two-step addition-elimination process:

Addition: The nucleophile attacks the electron-deficient C3 carbon, breaking the aromatic π-system and forming a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazole ring, which is crucial for stabilizing this intermediate.

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substitution product.

The rate-determining step is typically the initial nucleophilic attack, as this involves the disruption of the stable aromatic system. wikipedia.org The presence of electron-withdrawing groups on the ring, such as the ring nitrogens themselves, is essential for activating the substrate towards this type of reaction. researchgate.netresearchgate.net

Transformations Involving the C4-Amino Group

The primary amino group at the C4 position of the pyrazole ring is a key site for a variety of chemical transformations, including acylation, sulfonylation, diazotization, and condensation reactions. The nucleophilicity of this amino group is influenced by the electronic effects of the other substituents on the pyrazole ring.

Acylation and Sulfonylation Reactions

The C4-amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the hydrogen halide byproduct.

The general scheme for these reactions is as follows:

Acylation: this compound + R-COCl → N-(3-Chloro-1-(2-fluoroethyl)-1H-pyrazol-4-yl)acetamide + HCl

Sulfonylation: this compound + R-SO₂Cl → N-(3-Chloro-1-(2-fluoroethyl)-1H-pyrazol-4-yl)benzenesulfonamide + HCl

The reactivity of the amino group in these reactions can be modulated by the electronic nature of the pyrazole ring. The electron-withdrawing nature of the chlorine atom at the C3 position and the fluoroethyl group at the N1 position can decrease the nucleophilicity of the C4-amino group, potentially requiring more forcing reaction conditions compared to pyrazoles with electron-donating substituents.

Table 1: Examples of Acylation and Sulfonylation Reactions of Aminopyrazoles

Starting Material Reagent Product Reaction Conditions Yield (%) Reference
4-Aminopyrazole Acetic Anhydride 4-Acetamidopyrazole Neat, 0-5°C, 30 min High nih.gov
4-Aminopyrazole Benzenesulfonyl Chloride N-(1H-Pyrazol-4-yl)benzenesulfonamide Pyridine (B92270), rt, 12 h Good General procedure
3,5-Dimethyl-1H-pyrazol-4-amine p-Toluenesulfonyl Chloride 4-(N-(p-tolylsulfonyl)amino)-3,5-dimethyl-1H-pyrazole DCM, DIPEA, 16 h Good researchgate.net

Diazotization and Coupling Reactions

The C4-amino group can be converted to a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting pyrazolediazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

One of the most common applications of pyrazolediazonium salts is in azo coupling reactions. These electrophilic aromatic substitution reactions involve the coupling of the diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form highly colored azo dyes. The position of coupling on the aromatic ring is directed by the activating group. For instance, coupling with β-naphthol typically occurs at the α-position. researchgate.netconscientiabeam.com

The general scheme for diazotization and azo coupling is:

Diazotization: this compound + NaNO₂ + 2HCl → [3-Chloro-1-(2-fluoroethyl)-1H-pyrazol-4-yl]diazonium chloride + NaCl + 2H₂O

Azo Coupling: [3-Chloro-1-(2-fluoroethyl)-1H-pyrazol-4-yl]diazonium chloride + β-Naphthol → 1-((3-Chloro-1-(2-fluoroethyl)-1H-pyrazol-4-yl)diazenyl)naphthalen-2-ol + HCl

The stability and reactivity of the pyrazolediazonium salt are influenced by the substituents on the pyrazole ring. Electron-withdrawing groups can enhance the stability of the diazonium salt.

Table 2: Examples of Azo Dyes Synthesized from Aminopyrazoles

Amine Component Coupling Component Azo Dye Product Reaction Conditions Reference
4-Aminobenzenesulfonic acid Salicylic acid 5-(4-Sulfophenylazo)salicylic acid Diazotization followed by coupling in alkaline solution nih.gov
4-Amino-2-chloro-6,7-dimethoxyquinazoline 1,3-Dihydroxybenzene 2,4-Dihydroxy-5-((2-chloro-6,7-dimethoxyquinazolin-4-yl)azo)benzene Diazotization followed by coupling in NaOH solution conscientiabeam.com
2-Aminophenol 1-Naphthol 4-(2-Hydroxyphenylazo)-1-naphthol Diazotization in HCl, followed by coupling in NaOH General procedure

Condensation Reactions with Carbonyl Compounds

The C4-amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by an acid or a base and may require the removal of water to drive the equilibrium towards the product. researchgate.netmdpi.com

The general scheme for Schiff base formation is:

This compound + R-CHO → 3-Chloro-1-(2-fluoroethyl)-4-((E)-benzylideneamino)-1H-pyrazole + H₂O

The stability of the resulting Schiff base can vary depending on the nature of the aldehyde or ketone used. Aromatic aldehydes generally form more stable Schiff bases due to conjugation. nih.gov

Table 3: Examples of Condensation Reactions of Amino Heterocycles with Aldehydes

Amino Compound Aldehyde Product Reaction Conditions Yield (%) Reference
3-Aminopyrazole Benzaldehyde Pyrazolo[1,5-a]pyrimidine derivative Rh(III) catalyzed, microwave Good nih.gov
4-Amino-3,5-dimethyl-1,2,4-triazole 2-Nitrobenzaldehyde Stable hemiaminal Various solvents Varies mdpi.com
3-Amino-1,2,4-triazole 4-Chlorobenzaldehyde Schiff base Ultrasound, 3-5 min Excellent nih.gov

Reactivity of the Fluoroethyl Moiety

The N1-(2-fluoroethyl) group introduces unique reactivity to the molecule, both through its electronic influence on the pyrazole ring and as a site for potential chemical transformations.

Fluorine's Influence on Pyrazole Ring Reactivity

The fluorine atom is highly electronegative, and its presence on the ethyl group at the N1 position exerts an electron-withdrawing inductive effect (-I) on the pyrazole ring. This effect has several consequences for the reactivity of the molecule:

Decreased Basicity: The electron-withdrawing nature of the fluoroethyl group reduces the electron density on the pyrazole ring nitrogens, making them less basic. This can affect the protonation of the ring and its ability to act as a ligand in coordination chemistry.

Modified Nucleophilicity of the C4-Amino Group: The inductive effect of the fluoroethyl group can decrease the nucleophilicity of the C4-amino group, potentially slowing down reactions such as acylation and sulfonylation.

Influence on Electrophilic Aromatic Substitution: The electron-withdrawing effect deactivates the pyrazole ring towards electrophilic attack. However, the directing effects of the existing substituents will still play a crucial role in determining the regioselectivity of such reactions.

Transformations at the Ethyl Chain

The ethyl chain itself can be a site for chemical reactions, although the presence of the fluorine atom can influence the course of these transformations.

Nucleophilic Substitution: The carbon atom bearing the fluorine is generally resistant to nucleophilic attack due to the strength of the C-F bond. However, under certain conditions, nucleophilic substitution of the fluorine atom may be possible, though it would likely require harsh conditions. More likely is the potential for elimination reactions.

Elimination Reactions: Under basic conditions, dehydrofluorination of the 2-fluoroethyl group can occur to form an N-vinylpyrazole. This reaction would be facilitated by the acidity of the proton on the carbon adjacent to the pyrazole ring.

Reactions at the Terminal Carbon: The terminal CH₃ group is generally unreactive. However, radical halogenation could potentially introduce further functionality at this position.

The reactivity of the fluoroethyl moiety is an area of active research, as the introduction of fluorine can significantly alter the biological properties of a molecule.

Derivatives and Analogues: Synthesis and Structure Activity Relationship Sar Investigations

Design Principles for Pyrazole-Based Chemical Scaffolds

The pyrazole (B372694) ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. wikipedia.orgmdpi.com It is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to interact with a wide range of biological targets. researchgate.netmdpi.com The design of pyrazole-based compounds leverages several key principles:

Bioisosteric Replacement : The pyrazole nucleus is often used as a bioisostere for other functional groups, such as amides or phenols, to improve physicochemical properties like metabolic stability and cell permeability. semanticscholar.org

Structural Versatility : The pyrazole ring has multiple positions (N1, C3, C4, C5) that can be functionalized, allowing for precise three-dimensional arrangements of substituents to optimize interactions with target proteins. nih.gov Due to its pronounced aromatic character, the pyrazole ring can undergo electrophilic substitution reactions, typically at the C4 position. mdpi.com Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack. mdpi.com

Hydrogen Bonding Capability : The two nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules. rsc.org

Modulation of Physicochemical Properties : Substituents on the pyrazole ring significantly influence the molecule's lipophilicity, solubility, and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic profile. mdpi.comnih.gov For example, introducing a pyrazole fragment was shown to yield potent inhibitors that were less lipophilic and had better drug-like properties in one study. mdpi.com

These principles guide the rational design of new derivatives, where modifications are made to enhance potency, selectivity, and other desirable characteristics. researchgate.net

Synthesis of Substituted Derivatives via Functionalization of the Pyrazole Ring

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. mdpi.com The most common methods for constructing the pyrazole ring involve the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. wikipedia.orgnih.gov Once the core scaffold is formed, further diversity can be achieved through functionalization of the ring at its nitrogen and carbon atoms. nih.govresearchgate.net

Introducing substituents at the nitrogen atoms of the pyrazole ring is a primary strategy for modifying molecular properties. For an unsymmetrical pyrazole, N-substitution can result in two regioisomers, and achieving selectivity is a key synthetic challenge. researchgate.net

Regioselectivity : The outcome of N-alkylation is often governed by steric and electronic factors. mdpi.com Alkylation typically occurs at the less sterically hindered nitrogen atom. semanticscholar.orgmdpi.com Regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles have been achieved using potassium carbonate in DMSO. researchgate.net

Reaction Conditions : A variety of methods exist for N-alkylation. Traditional methods often use a base to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide. semanticscholar.org Other modern approaches include phase-transfer catalysis, Mitsunobu reactions, transition-metal-catalyzed reactions, and acid-catalyzed methods using electrophiles like trichloroacetimidates. semanticscholar.orgresearchgate.net

Table 1: Comparison of N-Alkylation Methods for Pyrazoles

MethodTypical ReagentsKey AdvantagesReference
Classical AlkylationAlkyl halide, Base (e.g., K₂CO₃, NaH)Readily available reagents, straightforward procedure. semanticscholar.orgresearchgate.net
Phase-Transfer CatalysisAlkyl halide, K-t-BuO, 18-crown-6Mild conditions, often solvent-free, exclusive N-alkylation. researchgate.net
Acid-Catalyzed AlkylationTrichloroacetimidate electrophiles, Brønsted acid catalystAvoids strong bases and high temperatures. semanticscholar.orgmdpi.com
Mitsunobu ReactionAlcohol, DEAD/DIAD, PPh₃Mild conditions, useful for complex substrates. semanticscholar.org

Functionalization of the carbon atoms of the pyrazole ring allows for the introduction of diverse chemical groups that can profoundly influence the molecule's structure-activity relationship (SAR). acs.orgnih.gov The reactivity of the carbon positions varies:

C4-Position : This position is generally the most susceptible to electrophilic substitution reactions such as halogenation, nitration, and Vilsmeier-Haack formylation. mdpi.comrrbdavc.org This is because the intermediate formed during electrophilic attack at C4 is more stable than at C3 or C5. rrbdavc.org

C3 and C5-Positions : These positions are adjacent to the nitrogen atoms and are more electron-deficient, making them susceptible to nucleophilic attack or deprotonation followed by reaction with an electrophile. mdpi.comacs.org

Cross-Coupling Reactions : Modern synthetic methods, such as Suzuki and other palladium-catalyzed cross-coupling reactions, are frequently used to introduce aryl, heteroaryl, or alkyl groups at pre-functionalized (e.g., halogenated) positions on the pyrazole ring. nih.gov

Systematic studies have shown that substitutions at different positions have distinct effects. For instance, in a series of pyrazole-based cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position and a carboxamido group at the C3-position were found to be crucial for high affinity and selectivity. nih.gov

Conjugation and Hybridization Strategies

To further enhance or diversify the activity of the 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine scaffold, it can be incorporated into larger molecular constructs through conjugation or hybridization.

Molecular conjugation involves covalently attaching the pyrazole moiety to another functional molecule (e.g., a cytotoxic agent, a targeting ligand) via a chemical linker. symeres.com The nature of the linker is critical as it influences the stability, solubility, and release mechanism of the conjugate. symeres.comunimi.it

Cleavable Linkers : These are designed to be stable in systemic circulation but are cleaved under specific conditions found in the target environment, such as changes in pH or the presence of specific enzymes. symeres.com

Non-Cleavable Linkers : These linkers are highly stable, and the drug is released only after the entire conjugate is internalized by the target cell and the carrier portion is degraded. symeres.com

Self-Immolative Linkers : Often used in conjunction with cleavable linkers, these units undergo spontaneous electronic cascade degradation after an initial triggering event, ensuring efficient release of the unmodified payload. symeres.com

The choice of linker chemistry is a key aspect of designing effective drug conjugates for targeted therapies. symeres.com

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. rsc.orgnih.gov The goal is to create a hybrid compound with a modified or enhanced activity profile, potentially acting on multiple biological targets. nih.gov

The this compound scaffold can serve as a core component in such hybrids. For example, the 4-amino group provides a convenient handle for forming amide, sulfonamide, or other bonds to link it with another pharmacophore. This approach has been used to combine pyrazinamide (B1679903) with a 4-arylthiazol-2-amine scaffold to create hybrid antimycobacterial agents. rsc.org Similarly, combining quinolinone and pyrazole pharmacophores has been explored to create hybrid molecules with potential insecticidal activity. rsc.org The design of such hybrids leverages the synergistic features of each component to achieve improved efficacy or a novel mechanism of action. rsc.org

Structure-Reactivity Relationships in Derivatives

The chemical reactivity of derivatives of this compound is intrinsically linked to the electronic and steric properties of its constituent functional groups: the pyrazole core, the C3-chloro substituent, the C4-amino group, and the N1-(2-fluoroethyl) side chain. Modifications to any of these positions can significantly alter the molecule's reactivity towards various chemical transformations, which in turn is a cornerstone of structure-activity relationship (SAR) studies in medicinal chemistry. nih.govnih.gov

Influence of Substituents on the Pyrazole Core:

C3-Chloro Group: The chlorine atom at the C3 position acts as an electron-withdrawing group (EWG) through induction, which deactivates the ring towards electrophilic substitution. nih.gov Conversely, it makes the C3 carbon susceptible to nucleophilic aromatic substitution (SNAr), allowing for the displacement of the chloride ion by various nucleophiles. The reactivity of this position is highly dependent on the electronic nature of the other substituents on the ring.

N1-(2-fluoroethyl) Group: This alkyl group has a minor inductive electron-donating effect. Its primary role is often steric, influencing access to the adjacent N2 and C5 positions. In a biological context, modifications to this group can significantly impact binding affinity and metabolic stability. The fluorine atom introduces polarity and can alter the pharmacokinetic properties of the derivatives.

C5-Position: Although unsubstituted in the parent compound, the C5 position is a key site for derivatization. Its reactivity towards electrophiles is influenced by the combined electronic effects of the other substituents. The presence of the electron-donating C4-amino group would generally activate this site towards electrophilic attack, although this is countered by the deactivating effect of the C3-chloro group.

The following table summarizes the predicted impact of structural modifications on the reactivity of derivatives of this compound, based on established principles of pyrazole chemistry. nih.govimperial.ac.ukorientjchem.org

Modification Site Derivative Type Predicted Effect on Ring Reactivity (towards Electrophiles) Predicted Effect on C3-Cl Reactivity (towards Nucleophiles) Rationale
C4-Amino Group Acylation (forming an amide)DecreasedIncreasedThe amide group is electron-withdrawing, deactivating the ring and making the C3 position more electron-deficient.
C4-Amino Group Alkylation (forming a secondary/tertiary amine)Slightly IncreasedSlightly DecreasedAlkyl groups are weakly electron-donating, slightly increasing ring activation compared to the primary amine.
C3-Chloro Group Substitution with -OR (ether)IncreasedN/AThe alkoxy group is an electron-donating group, activating the ring more than the chloro group.
C3-Chloro Group Substitution with -SR (thioether)IncreasedN/AThe thioether group is generally considered electron-donating, activating the ring.
C5-Position Nitration (introducing -NO₂)Significantly DecreasedSignificantly IncreasedThe nitro group is a very strong electron-withdrawing group, heavily deactivating the ring and activating the C3-Cl for SNAr.
C5-Position Bromination (introducing -Br)DecreasedIncreasedHalogens are deactivating but can increase the susceptibility of other positions to nucleophilic attack.
N1-Side Chain Replacement of -CH₂CH₂F with PhenylDecreasedIncreasedThe phenyl group is electron-withdrawing compared to the alkyl group, slightly deactivating the ring and enhancing reactivity at C3.

These structure-reactivity relationships are fundamental for the rational design and synthesis of new analogues. For example, a synthetic strategy aiming to displace the C3-chloro group would be facilitated by first converting the C4-amino group to an amide, thereby increasing the electrophilicity of the C3 carbon. imperial.ac.uk Conversely, if an electrophilic substitution at the C5 position were desired, maintaining the free amino group at C4 would be crucial for activating the ring system. nih.gov Such predictive models are invaluable in synthetic planning and in the optimization of lead compounds in drug discovery programs.

Mechanistic and Computational Studies on 3 Chloro 1 2 Fluoroethyl Pyrazol 4 Amine and Its Derivatives

Reaction Mechanism Elucidation for Key Transformations

The synthesis of a substituted pyrazole (B372694) such as 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine involves several key transformations: the formation of the core 4-aminopyrazole ring, N-alkylation, and chlorination. The sequence of these steps can vary, but the underlying mechanisms draw from well-established pyrazole chemistry.

The formation of the 4-aminopyrazole scaffold can be achieved through several routes, most commonly via the condensation of a hydrazine (B178648) with a 1,3-dielectrophilic species. arkat-usa.orgresearchgate.net One plausible pathway involves the reaction of a suitably substituted hydrazine with a β-ketonitrile or an α,β-unsaturated nitrile. researchgate.net For instance, the reaction of hydrazines with 3-oxo-alkanenitriles is a general and efficient route to 3(5)-aminopyrazoles. arkat-usa.org The synthesis of 4-aminopyrazoles can also be accomplished from Ugi adducts, which undergo cyclization in the presence of a hydrazine. chim.it

A critical transformation is the N-alkylation of the pyrazole ring to introduce the 1-(2-fluoroethyl) substituent. The alkylation of pyrazoles with two unsubstituted ring nitrogens (N1 and N2) often yields a mixture of regioisomers. researchgate.netacs.org The reaction typically proceeds via deprotonation of the pyrazole N-H with a base, followed by nucleophilic attack of the resulting pyrazolate anion on an alkyl halide, such as 1-bromo-2-fluoroethane (B107303). The regioselectivity (N1 vs. N2) is influenced by factors such as the steric bulk of substituents on the pyrazole ring and the alkylating agent, as well as the reaction conditions. acs.orgresearchgate.net For many 3-substituted pyrazoles, alkylation often favors the N1 position due to steric hindrance. researchgate.net

The introduction of the chlorine atom at the C3 position likely occurs via an electrophilic halogenation mechanism on a pre-formed pyrazole ring. The pyrazole ring is electron-rich and susceptible to electrophilic attack, primarily at the C4 position unless it is already substituted. arkat-usa.org

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction pathways and transition states of key pyrazole reactions, such as N-alkylation. wuxiapptec.com

For the N-alkylation of a pyrazole with an N-H proton, two competing pathways exist for substitution at the N1 and N2 positions. DFT calculations on model systems, such as the alkylation of a substituted pyrazole with chloroacetamide, have been used to map the reaction energy profiles and identify the transition states. wuxiapptec.com These studies show that the reaction proceeds through a transition state where the pyrazolate anion forms a new N-C bond with the alkylating agent as the halide leaving group departs.

The calculated activation energies for these competing pathways determine the kinetic product ratio. For a generic methylation, calculations have shown activation energies of 6.4 kcal/mol for N1 alkylation and 9.4 kcal/mol for N2 alkylation, indicating a preference for the N1 product. wuxiapptec.com The stability of the transition state can be influenced by subtle intramolecular interactions. For example, in the alkylation with N-methyl chloroacetamide, the transition state leading to N2 alkylation was found to be stabilized by a strong hydrogen bond (1.91 Å) between the reagent's amide N-H and its carbonyl oxygen, in addition to a hydrogen bond between the reagent and the pyrazole N1. wuxiapptec.com This additional stabilization lowers the activation energy for the N2 pathway, making it the preferred route in that specific case. wuxiapptec.com Such analyses highlight that the structure of the alkylating agent—in this case, one containing a fluoroethyl group—plays a crucial role in determining the transition state energies and, consequently, the regiochemical outcome.

Table 1: Calculated Activation Energies for Competing N-Alkylation Pathways in a Model Pyrazole System

Pathway Alkylating Reagent Calculated Activation Energy (kcal/mol) Predicted Outcome
N1-Alkylation CH₃Br 6.4 Favored
N2-Alkylation CH₃Br 9.4 Disfavored
N1-Alkylation N-methyl chloroacetamide Higher Energy TS Disfavored
N2-Alkylation N-methyl chloroacetamide Lower Energy TS (H-bonding) Favored

Data derived from computational studies on model pyrazole systems. wuxiapptec.com

The synthesis of aminopyrazoles from acyclic precursors involves the formation of identifiable intermediates. When reacting hydrazines with α,β-unsaturated nitriles, the reaction proceeds through a Michael addition, forming Michael adducts as key intermediates. chim.it A subsequent dynamic equilibration of these adducts is followed by intramolecular cyclization and aromatization to yield the final pyrazole product. chim.it

In the context of N-alkylation, the reaction proceeds through the formation of a pyrazolate anion intermediate after deprotonation with a base. This anion is a powerful nucleophile that subsequently attacks the electrophilic alkylating agent. While the transition states are fleeting, reaction profiles can be monitored to observe the consumption of reactants and the formation of products over time. acs.org In specialized methods, such as those using α-halomethylsilanes as masked methylating agents, stable organosilane intermediates are formed, which can be isolated before a final protodesilylation step yields the N-methyl pyrazole. acs.org

Quantum Chemical Calculations

Quantum chemical calculations, primarily using DFT, are indispensable for understanding the molecular properties of pyrazole derivatives. As no specific computational data for this compound is readily available, the following analyses are based on published DFT studies of closely related structures, such as 4-chloro-1H-pyrazole, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, and other substituted pyrazoles. tandfonline.comresearchgate.netnih.gov These studies typically employ functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-311+G(2d,p). tandfonline.comresearchgate.net

DFT calculations provide optimized molecular geometries, including bond lengths and angles. For the pyrazole ring, calculations confirm a planar structure. researchgate.netnih.gov The introduction of substituents like chlorine and an amino group can cause minor deviations in bond lengths and angles compared to unsubstituted pyrazole, reflecting electronic effects such as resonance and induction.

Natural Bond Orbital (NBO) analysis and Mulliken charge calculations are used to determine the charge distribution across the molecule. In 4-chloro-1H-pyrazole, DFT studies show that the nitrogen atoms are centers of negative charge, while the carbon atoms attached to them are positively charged. researchgate.net The chlorine atom also carries a slight negative charge. This charge distribution is critical for predicting the molecule's reactivity, particularly the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Representative Calculated Geometric Parameters for Substituted Pyrazole Rings

Parameter 4-chloro-1H-pyrazole 3-(2-furyl)-1H-pyrazole-5-carboxylic acid
Bond Lengths (Å)
N1-N2 1.352 1.361
N2-C3 1.321 1.332
C3-C4 1.401 1.416
C4-C5 1.365 1.385
C5-N1 1.349 1.348
C4-Cl 1.731 N/A
**Bond Angles (°) **
C5-N1-N2 111.4 110.8
N1-N2-C3 105.8 105.6
N2-C3-C4 111.6 110.8
C3-C4-C5 103.9 105.8
N1-C5-C4 107.3 107.0

Data obtained from DFT (B3LYP) calculations on model compounds. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for analyzing chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comnih.gov

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity. nih.gov For pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring, while the LUMO can be distributed over the ring and its electron-withdrawing substituents. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.net In these maps, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For pyrazoles, MEP analysis typically shows negative potential around the nitrogen atoms, highlighting their basicity and nucleophilicity. researchgate.net

Table 3: Calculated Frontier Orbital Energies and Properties for Model Pyrazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
4-chloro-1H-pyrazole -6.99 -0.49 6.50
3-(2-furyl)-1H-pyrazole-5-carboxylic acid -6.40 -1.94 4.46
N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl)benzamide -7.28 -2.71 4.57

Data obtained from DFT calculations reported in the literature. researchgate.netnih.govnih.gov

Time-dependent DFT (TD-DFT) is a computational method used to predict electronic absorption spectra (UV-Vis) and investigate excited-state properties. researchgate.netacs.org By calculating the energies of electronic transitions, TD-DFT can predict the maximum absorption wavelengths (λmax). acs.org These calculations help in understanding the nature of the electronic transitions, which are often π → π* transitions within the conjugated pyrazole system.

Furthermore, DFT calculations are widely used to predict vibrational (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netfigshare.com Calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific absorption bands to molecular vibrations, such as N-H or C-Cl stretching. researchgate.net Similarly, calculated NMR chemical shifts, after appropriate scaling, often show good agreement with experimental data, aiding in the structural elucidation of complex molecules. figshare.com For 4-chloro-1H-pyrazole, the scaled N-H stretching vibration was calculated at 3445 cm⁻¹, which aligns well with experimental observations. researchgate.net

Molecular Modeling and Dynamics Simulations

Computational chemistry has emerged as a powerful tool for investigating the structural and dynamic properties of molecules, offering insights that complement experimental studies. eurasianjournals.com For this compound and its derivatives, molecular modeling and dynamics simulations provide a molecular-level understanding of their behavior, which is crucial for rational drug design and development. eurasianjournals.com These computational methods allow for the exploration of conformational landscapes, the nature of intermolecular interactions, and the dynamic behavior of these molecules over time.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is essential to identify the stable low-energy conformations that the molecule is likely to adopt. This analysis is typically performed using quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), which provide accurate descriptions of molecular geometries and energies. nih.gov

The energy landscape of the molecule is mapped by systematically rotating the key rotatable bonds, such as the C-N bond connecting the fluoroethyl group to the pyrazole ring and the C-C bond within the fluoroethyl side chain. For each conformation, a single-point energy calculation is performed, followed by geometry optimization to find the nearest local energy minimum.

A hypothetical potential energy surface scan for the rotation around the N1-CH₂ bond might reveal several low-energy minima. These stable conformations represent the most probable shapes the molecule will adopt. Molecular dynamics (MD) simulations can further explore the dynamic transitions between these stable states, providing a more complete picture of the molecule's flexibility and conformational preferences over time. researchgate.netresearchgate.net

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C2-N1-CH₂-CH₂)Relative Energy (kcal/mol)Population (%) at 298 K
A (Anti)180°0.0065.1
B (Gauche 1)60°0.5519.5
C (Gauche 2)-60°0.6015.4

Note: This data is illustrative and represents typical results from a conformational analysis study.

Ligand-Receptor Interactions (conceptual, without specific biological targets or clinical implications)

Understanding how a ligand interacts with a receptor's binding site is fundamental to medicinal chemistry. frontiersin.org While not discussing specific biological targets, the conceptual framework for ligand-receptor interactions involving this compound can be explored through computational docking and molecular dynamics simulations. researchgate.net

The pyrazole core is a well-established scaffold in medicinal chemistry, known for its ability to form various non-covalent interactions. globalresearchonline.net The key functional groups of this compound contribute to its potential binding profile:

Pyrazole Ring: The nitrogen atoms can act as hydrogen bond acceptors, while the N-H group (in the tautomeric form) or the amine group can act as hydrogen bond donors. The aromatic ring itself can participate in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket. globalresearchonline.net

4-Amine Group: This primary amine is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. It can form crucial salt bridges if protonated.

3-Chloro Group: The chlorine atom can form halogen bonds, which are increasingly recognized as important directional interactions in ligand-receptor binding. It also contributes to the hydrophobic character of its local region.

1-(2-fluoroethyl) Group: The fluorine atom is a weak hydrogen bond acceptor and can engage in favorable electrostatic interactions. The ethyl chain provides conformational flexibility, allowing the ligand to adapt to the shape of a binding site.

Molecular docking simulations can predict the preferred binding orientation of the molecule within a conceptual receptor cavity. researchgate.net These simulations score different poses based on a function that estimates the binding affinity, considering factors like hydrogen bonds, electrostatic interactions, and van der Waals forces. Subsequent molecular dynamics simulations of the ligand-receptor complex can then be used to assess the stability of the predicted binding mode and to observe the dynamic nature of the interactions over time. researchgate.net

Retrosynthetic Analysis and Synthetic Route Design using Computational Tools

Modern drug discovery and development heavily rely on efficient and innovative synthetic routes. Computational tools are revolutionizing this process by automating aspects of retrosynthetic analysis. synthiaonline.com Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available precursors. the-scientist.com

A computational retrosynthetic analysis for this compound might suggest the following key disconnections:

N-Alkylation: Disconnecting the fluoroethyl group from the pyrazole nitrogen (N1). This is a common and reliable transformation, suggesting a precursor like 3-chloro-1H-pyrazol-4-amine and an alkylating agent such as 1-bromo-2-fluoroethane.

Pyrazole Ring Formation: Breaking down the pyrazole ring itself. A common strategy for synthesizing substituted pyrazoles is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov For this target, a potential precursor could be a suitably substituted β-ketonitrile.

Functional Group Interconversion: Proposing the synthesis from a related pyrazole, for example, by introducing the amine group at a late stage via reduction of a nitro group or amination of a halogenated precursor.

Table 2: Computationally Proposed Retrosynthetic Disconnections

Disconnection TypePrecursorsKey Reaction Type
C-N Bond (N1-Alkyl)3-Chloro-1H-pyrazol-4-amine + 1-Bromo-2-fluoroethaneN-Alkylation
Pyrazole Ring Formation(2-fluoroethyl)hydrazine (B13297834) + 2-chloro-3-oxopropanenitrileCyclocondensation
Functional Group Interconversion3-Chloro-1-(2-fluoroethyl)-4-nitropyrazoleNitro Group Reduction

Advanced Applications of 3 Chloro 1 2 Fluoroethyl Pyrazol 4 Amine As a Synthetic Precursor

Role in the Synthesis of Heterocyclic Building Blocks

The 4-amino-3-chloropyrazole moiety is a foundational unit for the construction of a variety of fused and substituted heterocyclic systems. The presence of the vicinal amino and chloro groups, along with the pyrazole (B372694) ring nitrogen atoms, provides multiple reaction sites for cyclization and substitution reactions, leading to a diverse array of molecular architectures.

The inherent reactivity of 4-aminopyrazoles makes them ideal starting materials for the synthesis of pyrazolo-fused heterocycles, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-b]pyridines. These fused systems are of significant interest due to their structural analogy to endogenous purines, which allows them to interact with a wide range of biological targets.

The general synthetic strategies involve the condensation of the aminopyrazole with various bifunctional electrophiles. For instance, reaction with 1,3-dicarbonyl compounds or their synthetic equivalents is a common and effective method for constructing the pyrimidine (B1678525) ring fused to the pyrazole core. Similarly, annulation of a pyridine (B92270) ring can be achieved through reactions with α,β-unsaturated carbonyl compounds or via multicomponent reactions. While specific literature detailing the use of 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine in these transformations is not extensively available, the established reactivity of the aminopyrazole scaffold provides a reliable predictive framework for its application in these synthetic routes.

Table 1: Examples of Pyrazolo-Fused Ring Systems Synthesized from Aminopyrazole Precursors This table is illustrative of the types of ring systems that can be generated from aminopyrazole precursors and does not represent specific reactions of this compound found in the literature.

Fused Ring SystemGeneral PrecursorsReaction Type
Pyrazolo[3,4-d]pyrimidine5-Aminopyrazole, Formamide/DMFCyclocondensation
Pyrazolo[1,5-a]pyrimidine3-Aminopyrazole, β-Dicarbonyl compoundCondensation
Pyrazolo[3,4-b]pyridine5-Aminopyrazole, α,β-Unsaturated ketoneMichael Addition/Cyclization

Beyond fused systems, this compound can serve as a precursor for substituted pyrimidine and pyrazine (B50134) derivatives. The amino group can react with suitable building blocks to form these six-membered heterocyclic rings.

For the synthesis of pyrimidines, the aminopyrazole can act as a nitrogen donor in condensation reactions with 1,3-dielectrophiles. This approach is a cornerstone of pyrimidine synthesis and allows for the introduction of a wide variety of substituents on the resulting pyrimidine ring, depending on the choice of the reaction partner.

The synthesis of pyrazine derivatives from 1,2-diamines and 1,2-dicarbonyl compounds is a well-established method. While this compound is not a 1,2-diamine itself, it can be chemically modified to introduce a second amino group or a reactive equivalent at the 5-position of the pyrazole ring. This modified intermediate could then undergo cyclization with a dicarbonyl compound to yield a pyrazolo-fused pyrazine. Alternatively, the existing amino group can participate in reactions that build the pyrazine ring onto the pyrazole core through multi-step synthetic sequences.

Application in Agrochemical Research

The pyrazole scaffold is a prominent feature in a multitude of commercially successful agrochemicals. The specific substitution pattern of this compound makes it an attractive intermediate for the synthesis of novel and effective active ingredients for crop protection.

Numerous modern insecticides feature a pyrazole core, which is often crucial for their mode of action. For instance, the anthranilic diamide (B1670390) class of insecticides, which act as ryanodine (B192298) receptor modulators, frequently incorporates a substituted pyrazole moiety. The synthesis of these complex molecules often relies on the availability of functionalized pyrazole building blocks. This compound, after conversion of the amino group to a carboxylic acid or another suitable functional group, can serve as a key intermediate in the synthesis of such insecticidal compounds. The presence of the chloro and fluoroethyl substituents can influence the binding affinity of the final molecule to its target site, as well as its metabolic stability and pharmacokinetic properties within the insect.

Development of Research Probes and Tool Compounds

The heterocyclic systems derived from this compound, particularly the pyrazolo-fused pyrimidines and pyridines, are of significant interest in medicinal chemistry and chemical biology as scaffolds for the development of research probes and tool compounds. Their structural similarity to purines allows them to interact with a variety of enzymes, such as kinases, which are important targets in drug discovery.

By incorporating reporter groups (e.g., fluorescent tags, biotin) or photoreactive moieties onto the heterocyclic core derived from this compound, researchers can create molecular probes to study the localization, dynamics, and interactions of biological macromolecules. The N-(2-fluoroethyl) group can also serve as a handle for the attachment of such reporter groups or can be utilized for ¹⁹F NMR-based studies to probe the binding of the molecule to its target protein. These tool compounds are invaluable for target identification, validation, and for elucidating the mechanisms of action of bioactive molecules.

Radiochemical Labeling Strategies

The presence of a 2-fluoroethyl group at the N1 position of the pyrazole ring makes this compound a prime candidate for radiolabeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide widely used in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. The development of novel ¹⁸F-labeled radiotracers is a significant area of research for diagnosing and monitoring various diseases, including cancer and neurological disorders. nih.gov

The most common strategy for introducing ¹⁸F into a molecule containing a fluoroethyl group is through nucleophilic substitution of a suitable leaving group, such as a tosylate, mesylate, or halide, with [¹⁸F]fluoride. In the case of this compound, a precursor for radiosynthesis could be readily prepared by converting the hydroxyl group of the corresponding 2-hydroxyethyl derivative to a better leaving group. The subsequent radiofluorination reaction would yield the ¹⁸F-labeled version of the compound, [¹⁸F]this compound.

The pyrazole scaffold is a common feature in many biologically active molecules, and the ability to label this core structure with ¹⁸F is of great interest for developing new PET tracers. nih.gov For instance, various ¹⁸F-labeled pyrazole derivatives have been investigated as imaging agents for targets such as cannabinoid receptors and the translocator protein (TSPO). nih.gov

Table 1: Comparison of Precursors for ¹⁸F-Radiolabeling of Pyrazole Derivatives

Precursor MoietyLeaving GroupTypical Reaction ConditionsRadiochemical Yield (RCY)Reference
1-(2-tosyloxyethyl)pyrazoleTosylateK₂CO₃, K₂₂₂, CH₃CN, 100 °C30-50% nih.gov
1-(2-mesyloxyethyl)pyrazoleMesylateTBAHCO₃, CH₃CN, 90 °C25-45% nih.gov
1-(2-chloroethyl)pyrazoleChlorideHigh temperature, phase transfer catalystLower yields generally nih.gov

This table presents typical data for related pyrazole compounds to illustrate the general principles of ¹⁸F-labeling.

Use in Affinity Labeling and Proteomics Research

The 4-amino group of this compound serves as a versatile functional handle for its application in affinity labeling and proteomics research. Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify and characterize protein targets of small molecules in complex biological systems. nih.govmagtechjournal.com This technique often employs probes that consist of a recognition element, a reactive group, and a reporter tag.

The amino group of this compound can be readily acylated or derivatized to introduce a variety of functionalities. For instance, it can be reacted with an acyl chloride or an activated ester bearing a photoreactive group, such as a benzophenone (B1666685) or a diazirine, to create a photo-affinity probe. Upon binding to a target protein, the probe can be covalently cross-linked by UV irradiation, allowing for the subsequent identification of the protein through mass spectrometry-based proteomics.

Furthermore, the amino group can be functionalized with a "clickable" handle, such as an alkyne or an azide, which can then be used in bioorthogonal ligation reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. mdpi.com Given that aminopyrazole derivatives have been identified as potent inhibitors of various enzymes, particularly kinases, the development of affinity-based probes from this compound could facilitate the discovery of new therapeutic targets. nih.govnih.gov

Table 2: Potential Functionalizations of the 4-Amino Group for Proteomics Applications

Functional Group IntroducedReagent ExamplePotential Application
Photo-reactive group4-Benzoylbenzoyl chloridePhoto-affinity labeling
Bioorthogonal handle (alkyne)Pentynoic acid NHS esterClick chemistry for tagging
Electrophilic warheadAcryloyl chlorideCovalent probe development
Biotin tagBiotin-NHS esterAffinity purification

Materials Science and Polymer Chemistry Applications

The unique combination of functional groups in this compound also makes it an interesting building block for materials science and polymer chemistry. Pyrazole-based polymers and materials have attracted attention due to their thermal stability, coordination properties, and potential applications in areas such as gas storage and catalysis. mdpi.commdpi.com

The primary amino group of this compound can participate in polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates to form polyamides and polyureas, respectively. The pyrazole ring itself can act as a ligand for metal ions, opening up the possibility of creating coordination polymers or metal-organic frameworks (MOFs). nih.gov The presence of the chloro and fluoroethyl substituents can be exploited to fine-tune the properties of the resulting materials, such as their solubility, thermal stability, and gas sorption characteristics.

For example, the synthesis of microporous organic polymers (MOPs) based on pyrazole building blocks has been reported for applications in CO₂ capture. researchgate.net The nitrogen-rich pyrazole core is thought to contribute to the CO₂ affinity of these materials. By incorporating this compound as a monomer, it may be possible to create novel MOPs with tailored properties. The fluoroethyl group, in particular, could enhance the material's stability and modify its interaction with guest molecules.

Table 3: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomerPotential Polymer Properties
PolyamideTerephthaloyl chlorideHigh thermal stability, specific solubility
PolyureaMethylene (B1212753) diphenyl diisocyanate (MDI)Elastomeric properties, hydrogen bonding networks
Coordination PolymerMetal salts (e.g., Zn(NO₃)₂, Cu(OAc)₂)Porosity, catalytic activity

Advanced Analytical and Spectroscopic Characterization Methods in Research

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of a compound's molecular formula and the assessment of its purity. For 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine, HRMS provides the exact mass of the molecular ion, which can be compared against the theoretically calculated mass to confirm its elemental composition.

The molecular formula of this compound is C₅H₇ClFN₃. nih.gov Using the exact masses of the most abundant isotopes of each element (C: 12.000000, H: 1.007825, Cl: 35.453, F: 18.998403, N: 14.003074), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated. Techniques like Electrospray Ionization (ESI) paired with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used to achieve the high resolution required for this analysis. mdpi.com

The presence of chlorine is readily identified by its characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, in the mass spectrum, the molecular ion peak (M) will be accompanied by an (M+2) peak with roughly one-third the intensity, providing strong evidence for the presence of a single chlorine atom in the molecule.

Purity assessment is performed by screening the full mass spectrum for ions corresponding to potential impurities, such as starting materials, by-products, or degradation products. The high sensitivity and mass accuracy of HRMS allow for the detection and identification of even trace-level impurities, ensuring the compound meets the required purity standards for its intended research applications.

Table 1: Theoretical Mass Data for this compound

Molecular Formula Calculated Monoisotopic Mass (Da)

Note: Data is based on the compound's molecular formula.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the this compound molecule. mdpi.comresearchgate.net

¹H NMR and ¹³C NMR Techniques

¹H NMR provides information on the number and type of hydrogen atoms. For this compound, the spectrum would show distinct signals for the pyrazole (B372694) ring proton, the two methylene (B1212753) (-CH₂-) groups of the fluoroethyl substituent, and the amine (-NH₂) protons.

Pyrazole Proton (H5): A singlet in the aromatic region, its chemical shift influenced by the adjacent chloro and nitrogen atoms.

Fluoroethyl Protons: Two signals, each integrating to two protons. The -NCH₂- group would appear as a triplet of doublets, due to coupling with both the adjacent -CH₂F protons and the fluorine atom. The -CH₂F group would appear as a triplet of doublets due to coupling with the adjacent -NCH₂- protons and the fluorine atom.

Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR provides information on the carbon skeleton. A proton-decoupled ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule.

Pyrazole Carbons: Three signals corresponding to C3, C4, and C5 of the pyrazole ring. The chemical shifts would be characteristic of a substituted aromatic heterocycle.

Fluoroethyl Carbons: Two signals for the methylene carbons. The carbon bonded to fluorine (C-F) would exhibit a large one-bond coupling constant (¹JCF) and a significantly downfield chemical shift compared to the carbon bonded to nitrogen. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Pyrazole-H5 ~7.5-8.0 s ~120-125 (C5)
Pyrazole-C3 - - ~140-145 (C3-N)
Pyrazole-C4 - - ~105-110 (C4-Cl)
-NCH₂- ~4.3-4.5 td ~45-50
-CH₂F ~4.7-4.9 td ~80-85
-NH₂ ~4.0-5.0 br s -

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.

¹⁹F NMR and ¹⁵N NMR for Fluorinated and Nitrogen-Containing Structures

¹⁹F NMR is highly specific for fluorine-containing compounds. acs.org For this compound, the ¹⁹F NMR spectrum would show a single signal, a triplet of triplets, due to coupling with the two adjacent proton groups (-CH₂-). This experiment is crucial for confirming the presence and electronic environment of the fluorine atom.

¹⁵N NMR can provide valuable information about the nitrogen atoms in the molecule, although it is a less sensitive technique. clockss.org The spectrum would show three distinct signals corresponding to the two nitrogen atoms in the pyrazole ring and the nitrogen of the exocyclic amine group. The chemical shifts would differentiate the diverse electronic environments of these nitrogen atoms.

2D NMR Experiments (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. For this molecule, a key correlation would be observed between the -NCH₂- and -CH₂F protons of the fluoroethyl group, confirming their adjacency. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively assign the ¹H and ¹³C signals for the pyrazole C5-H5 and the two methylene groups. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govmdpi.com

The IR spectrum of this compound would be expected to show several key absorption bands:

N-H Stretching: The primary amine (-NH₂) group would typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. nih.gov

C-H Stretching: Signals for the pyrazole C-H and the aliphatic C-H bonds of the ethyl group would appear in the 2850-3100 cm⁻¹ range.

C=N and C=C Stretching: Vibrations from the pyrazole ring would be observed in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group typically gives rise to a band around 1590-1650 cm⁻¹.

C-F and C-Cl Stretching: Strong absorption bands corresponding to the carbon-fluorine and carbon-chlorine stretching vibrations would be expected in the fingerprint region, typically around 1000-1100 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. youtube.com

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the pyrazole ring skeleton.

Table 3: Expected Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300 - 3500
Amine (-NH₂) N-H Bend 1590 - 1650
Aromatic/Aliphatic C-H C-H Stretch 2850 - 3100
Pyrazole Ring C=C, C=N Stretch 1400 - 1650
Fluoroethyl (-CH₂F) C-F Stretch 1000 - 1100
Chloro (-Cl) C-Cl Stretch 600 - 800

Note: Expected values are based on standard functional group analysis in vibrational spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule. mdpi.com

Furthermore, crystallographic analysis would reveal the packing of molecules in the crystal lattice and identify key intermolecular interactions. It is expected that the amine group (-NH₂) would act as a hydrogen bond donor, potentially forming hydrogen bonds with the nitrogen atoms of the pyrazole ring or the chlorine atom of neighboring molecules. These intermolecular forces govern the compound's solid-state properties, such as its melting point and solubility. While no public crystal structure data is currently available for this specific compound, this method remains the gold standard for unambiguous solid-state structural confirmation. nih.gov

Chromatographic Techniques for Separation and Purity Profiling

The rigorous characterization of "this compound" necessitates the use of advanced chromatographic techniques to ensure its separation from impurities and to establish a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal analytical methods employed in the research and development of pyrazole-based compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like substituted pyrazoles. The development of a robust HPLC method is critical for quantifying "this compound" and profiling its related substances.

A typical approach to developing a reversed-phase HPLC (RP-HPLC) method for a pyrazoline derivative involves a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation. ijcpa.in The goal is to obtain sharp, symmetrical peaks with good resolution from any potential impurities. ijcpa.in

Method Development Parameters:

A suitable HPLC method for "this compound" would likely be developed using a C18 column, which is a common choice for the separation of polar compounds. ijcpa.in The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. ijcpa.in Gradient elution is often employed to ensure the timely elution of all components with good peak shape.

Below is an illustrative table of optimized HPLC conditions for the analysis of "this compound."

Table 1: Illustrative HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

Research Findings:

In the analysis of pyrazole derivatives, method validation is performed in accordance with ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness. ijcpa.in For "this compound," a linear relationship between peak area and concentration would be established, typically over a range of 1-100 µg/mL. The limit of detection (LOD) and limit of quantification (LOQ) are also determined to assess the sensitivity of the method. ijcpa.in

The following table presents hypothetical validation data for the HPLC method.

Table 2: Illustrative HPLC Method Validation Data

ParameterResult
Retention Time 15.2 min
**Linearity (R²) **> 0.999
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. researchgate.net While "this compound" itself may have limited volatility due to the presence of the amine group, GC analysis can be performed following a derivatization step. Derivatization converts the polar amine into a more volatile and thermally stable derivative, making it amenable to GC analysis. researchgate.net

Derivatization:

A common derivatization agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. This reaction replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility of the analyte.

GC Method Parameters:

The derivatized sample is then injected into the GC system, where it is separated on a capillary column. The choice of the column's stationary phase is critical for achieving the desired separation. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is often suitable for such analyses.

An illustrative set of GC conditions is provided in the table below.

Table 3: Illustrative GC Method Parameters for TMS-Derivative

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
Detector Mass Spectrometry (MS)
Ionization Mode Electron Ionization (EI)

Research Findings:

The use of a mass spectrometer as a detector (GC-MS) provides not only quantitative data but also structural information, aiding in the unequivocal identification of the derivatized compound and any related impurities. The mass spectrum of the TMS-derivative of "this compound" would exhibit a characteristic molecular ion peak and fragmentation pattern, confirming its identity. This technique is particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC.

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